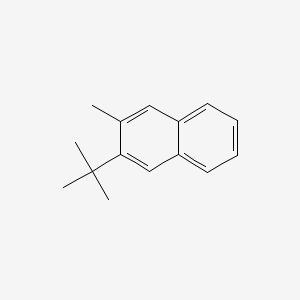

2-(tert-Butyl)-3-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84029-66-3 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-tert-butyl-3-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-11-9-12-7-5-6-8-13(12)10-14(11)15(2,3)4/h5-10H,1-4H3 |

InChI Key |

KOEPXIJKHPCNGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 3 Methylnaphthalene and Analogous Structures

Direct Alkylation of Naphthalene (B1677914) Substrates

Direct alkylation, particularly through Friedel-Crafts type reactions, is a primary method for introducing alkyl groups onto the naphthalene ring. This approach involves the reaction of naphthalene or a substituted naphthalene with an alkylating agent in the presence of a catalyst.

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution that introduces an alkyl group onto an aromatic ring. organic-chemistry.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the formation of a carbocation or a carbocation-like complex from an alkyl halide or alkene. wikipedia.orgmasterorganicchemistry.com This electrophile is then attacked by the electron-rich naphthalene ring.

The mechanism for the tert-butylation of naphthalene proceeds through the generation of a tert-butyl carbocation, a relatively stable tertiary carbocation, from a precursor like tert-butyl chloride or tert-butanol. This electrophile then attacks the naphthalene ring. Naphthalene has two positions available for electrophilic attack: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive and kinetically favored due to better stabilization of the intermediate carbocation (Wheland intermediate). However, the resulting α-substituted product is often sterically hindered by the hydrogen atom at the peri-position (e.g., the C8 hydrogen hinders substitution at C1). stackexchange.com Consequently, with bulky alkyl groups like tert-butyl, the thermodynamically more stable β-substituted product is often favored, especially under conditions that allow for equilibrium. plymouth.ac.ukstackexchange.com

A significant challenge in Friedel-Crafts alkylation is that the introduction of an alkyl group activates the aromatic ring, making the product more nucleophilic than the starting material. wikipedia.orglibretexts.org This can lead to polyalkylation, where multiple alkyl groups are added to the ring. plymouth.ac.uk Furthermore, the carbocation electrophile can undergo rearrangement to form a more stable carbocation, although this is not a concern with tertiary alkylating agents like the tert-butyl cation. masterorganicchemistry.com

To synthesize 2-(tert-butyl)-3-methylnaphthalene, a potential route would be the Friedel-Crafts alkylation of 2-methylnaphthalene (B46627). The existing methyl group is an activating, ortho-, para-directing group. However, the extreme steric bulk of the incoming tert-butyl group would strongly influence the position of the second substitution.

To overcome the limitations of traditional Lewis acid catalysts, such as their hygroscopic nature, difficulty in recovery, and potential to cause overalkylation, modern synthetic chemistry has turned to alternative catalytic systems.

Solid Acids and Heterogeneous Catalysts: Zeolites, which are crystalline aluminosilicates, have emerged as highly effective and reusable solid acid catalysts for the regioselective alkylation of naphthalenes. rsc.org Their well-defined pore structures can exert shape-selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels while excluding bulkier isomers. For instance, in the tert-butylation of naphthalene using tert-butanol, a dealuminated H-Mordenite (HM) zeolite was optimized to produce 2,6-di-tert-butylnaphthalene (B165587) with high selectivity over the 2,7-isomer. rsc.orgrsc.orgcardiff.ac.uk The reaction conditions, including temperature, pressure, and solvent, are crucial for achieving high yields and selectivity. cardiff.ac.ukresearchgate.net While HZSM-5 zeolites have shown β-selectivity, larger pore zeolites like H-Mordenite and HY have also been used effectively for bulky alkyl groups. rsc.org

| Catalyst System | Alkylating Agent | Major Product | Yield | 2,6/2,7 Ratio | Reference |

| H-Mordenite | tert-butanol | 2,6-di-tert-butylnaphthalene | 60% | >50 | rsc.orgrsc.org |

| HY Zeolite | tert-butanol | 2,6-di-tert-butylnaphthalene | 28% | 5.9 | rsc.org |

| H-Mordenite | isopropanol | 2,6-diisopropylnaphthalene | 54% | 4 | rsc.org |

| H-Mordenite | tert-amyl alcohol | 2,6-di-tert-amylnaphthalene | 46% | No 2,7-isomer seen | researchgate.net |

Ionic Liquids: Room temperature ionic liquids (ILs) have been investigated as environmentally friendly catalysts and solvents for Friedel-Crafts reactions. researchgate.net For the alkylation of 2-methylnaphthalene with long-chain alkenes, ethyl-containing amine chloroaluminate ionic liquids modified with HCl have served as effective catalysts. researchgate.net These systems offer advantages such as high efficiency, catalyst reusability, and energy conservation. researchgate.net The catalytic activity can be tuned by altering the composition of the ionic liquid, such as the nature of the anion or the addition of co-catalysts like ferric chloride. researchgate.net

Functionalization and Annulation Strategies

An alternative to direct alkylation is the construction of the substituted naphthalene system through functionalization of a pre-existing core or by building the ring system itself.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a highly controlled way to build substituted aromatic systems. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to construct complex naphthalene derivatives that may be inaccessible through classical methods. For example, a di-halogenated naphthalene could be sequentially coupled with appropriate organometallic reagents to introduce methyl and tert-butyl groups at specific positions.

A convergent synthetic strategy might involve the Buchwald-Hartwig coupling of a suitable amine with a functionalized naphthalene precursor. lshtm.ac.uk While this specific reaction forms a C-N bond, the underlying principle of using a palladium catalyst to couple two fragments is broadly applicable to C-C bond formation, providing a regiochemically precise route to disubstituted naphthalenes.

When direct substitution is not feasible, the naphthalene ring system can be constructed through intramolecular cyclization reactions. A classic example is the Haworth synthesis, which builds the polycyclic aromatic hydrocarbon framework. wikipedia.org This method typically involves the Friedel-Crafts acylation of an arene with a cyclic anhydride, such as succinic anhydride. The resulting keto-acid is then reduced (e.g., via a Clemmensen or Wolff-Kishner reduction), and a second intramolecular Friedel-Crafts acylation is performed in the presence of a strong acid to close the second ring. wikipedia.org A final dehydrogenation step yields the aromatic naphthalene system.

Another approach involves the acid-catalyzed cyclodehydration of substrates like 2-benzylbenzoic acids to form the fused ring system. open.ac.uk These methods offer a way to build the core structure with substituents already in place on the starting materials, thereby ensuring specific substitution patterns in the final product.

Regioselective Synthesis and Isomer Control in Alkylated Naphthalenes

Controlling the position of substitution (regioselectivity) is paramount in the synthesis of specific isomers like this compound. The outcome of the alkylation of naphthalene is a delicate balance between kinetic and thermodynamic control, steric effects, and the nature of the catalyst. plymouth.ac.ukstackexchange.com

Kinetic vs. Thermodynamic Control: Electrophilic attack at the α-position is kinetically faster. However, the α-isomer can rearrange to the thermodynamically more stable β-isomer, especially at higher temperatures or with strong acid catalysts that facilitate reversibility. plymouth.ac.ukstackexchange.com

Steric Hindrance: The presence of a bulky group on the electrophile, such as a tert-butyl group, sterically disfavors attack at the α-position due to interaction with the peri-hydrogen (at C8). This makes substitution at the less hindered β-position (C2) the preferred pathway. stackexchange.com

Catalyst Shape-Selectivity: As discussed, heterogeneous catalysts like zeolites can control isomer distribution based on the size and shape of their internal pores. rsc.orgrsc.orgresearchgate.net This allows for the selective formation of isomers that might be minor products under standard Friedel-Crafts conditions. For example, zeolites can be used to obtain high yields of the 2,6-dialkylnaphthalene isomer, which is a precursor for advanced polymers. rsc.orgresearchgate.net

Directed Metalation: An alternative strategy that circumvents the typical regioselectivity of Friedel-Crafts reactions is directed metalation. This involves using a directing group on the aromatic ring to guide a strong base (like an alkyllithium) to deprotonate a specific ortho-position. The resulting aryllithium can then react with an electrophile. This allows for substitution patterns that are complementary to those from classical electrophilic aromatic substitution. researchgate.net

Achieving the 2,3-disubstituted pattern of this compound via direct alkylation is challenging due to the competing directing effects and steric factors. A plausible route would involve the alkylation of 2-methylnaphthalene, where the steric bulk of the tert-butyl electrophile would be a dominant factor in determining the final substitution site.

Continuous-Flow Synthesis Techniques for Alkylated Naphthalene Production

Continuous-flow synthesis has emerged as a powerful technique for the production of alkylated naphthalenes, offering significant advantages over traditional batch processing. beilstein-journals.org This methodology utilizes microreactors or flow reactors, which provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with highly reactive intermediates. beilstein-journals.orgresearchgate.net The result is often higher yields, improved selectivity, and faster reaction times. beilstein-journals.org

A notable application of this technique is the efficient synthesis of long-chain alkylated naphthalenes using ionic liquids as catalysts. rsc.org In one such system, a continuous-flow microreaction setup was used to intensify the production of long-chain alkylated naphthalene catalyzed by Me₃NHCl–AlCl₃ ionic liquid. rsc.org This approach demonstrated the ability to achieve a high yield of over 99% within a remarkably short residence time of 60 seconds at a mild temperature of 30 °C. rsc.orgresearchgate.net The system also allows for the regulation of multi-substituted products and the ratio of α- to β-substituted isomers by adjusting the temperature and the naphthalene-to-olefin molar ratio. rsc.org

The benefits of continuous-flow systems extend to scalability. By employing high-throughput parallel micromixers, these systems can be readily scaled up, indicating significant potential for industrial-level production of alkylated naphthalenes for applications such as lubricant base oils. rsc.org Furthermore, continuous-flow processes can be adapted for various related syntheses, including the production of key intermediates for pharmaceuticals and other fine chemicals. For instance, the continuous halogenation of 2-methylnaphthalene has been demonstrated in a flow photochemical reactor, highlighting the versatility of this production method. google.com

| Catalyst System | Reactants | Temperature | Residence Time | Yield | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Me₃NHCl–AlCl₃ Ionic Liquid | Naphthalene, 1-dodecene | 30 °C | 60 s | >99% | Rapid, high-yield synthesis; product distribution controllable by reaction parameters. | rsc.org |

| Et₃NHCl‐AlCl₃ Ionic Liquid | Naphthalene, n-hexene/n-octene | Mild Conditions | Not specified | Selectivity up to 98% for polyalkylated naphthalenes | Effective for producing lubricating base oil from medium-chain α-olefins. | researchgate.net |

| Photochemical Reactor (Light Irradiation) | 2-Methylnaphthalene, N-bromosuccinimide | Room Temperature | 1 min to 120 min | Not specified | Continuous production of 2-(bromomethyl)naphthalene, a synthetic intermediate. | google.com |

Isomerization Studies of Alkylated Naphthalenes

The isomerization of alkylated naphthalenes is a critical area of study, as the position of the alkyl substituents on the naphthalene core significantly influences the compound's properties and applications. Acid-catalyzed isomerization is a common method employed to convert between different isomers, often to obtain a thermodynamically more stable or commercially more valuable product. acs.org

Theoretical and experimental studies have provided deep insights into the mechanisms of these rearrangements. The process is complex and can involve positional isomerization, dealkylation-realkylation, and transalkylation. acs.org The behavior of the alkyl group during isomerization is highly dependent on its structure. For instance, studies have shown that smaller alkyl groups like methyl, ethyl, and isopropyl can shift via an intramolecular pathway (a 1,2-alkyl shift). acs.orgresearchgate.net In contrast, the bulky tert-butyl group is found to transfer exclusively through an intermolecular mechanism. acs.orgresearchgate.net This distinction is crucial for controlling the product distribution in synthetic preparations.

Zeolites, particularly those with specific pore structures and acidity, are widely used as catalysts for these isomerizations. HBEA zeolite, for example, has been shown to be an effective catalyst for the isomerization of 1-methylnaphthalene (B46632) (1-MN) to the more valuable 2-methylnaphthalene (2-MN). researchgate.netbcrec.id Optimizing reaction conditions and, in some cases, treating the zeolite catalyst can significantly enhance the selectivity towards the desired isomer. rsc.org For example, treating beta zeolite with oxalic acid increased the selectivity for 2-MN to 92.70% during the isomerization of 1-MN. rsc.org These studies are fundamental for processes aiming to produce specific isomers, such as 2,6-dialkylnaphthalenes, which are key precursors for high-performance polymers. acs.org

| Alkylnaphthalene Studied | Catalyst | Key Findings | Mechanism | Reference |

|---|---|---|---|---|

| Monoalkylnaphthalenes (methyl, ethyl, isopropyl) | Lewis Acids (e.g., AlCl₃) | Activation energies for 1,2-shifts decrease as the alkyl group size increases. | Intramolecular shifts are possible. | acs.orgresearchgate.net |

| tert-Butylnaphthalene | Lewis Acids (e.g., AlCl₃) | The bulky tert-butyl group does not undergo intramolecular shifts. | Exclusively intermolecular transfer. | acs.orgresearchgate.net |

| 1-Methylnaphthalene | HBEA Zeolite | HBEA is an effective catalyst for isomerization to 2-methylnaphthalene. | Not specified | researchgate.netbcrec.id |

| 1-Methylnaphthalene | Beta Zeolite (Oxalic Acid Treated) | Achieved 92.70% selectivity for 2-methylnaphthalene. | Not specified | rsc.org |

| 1-Methylnaphthalene | Zeolites (MWW, BEA, FAU) | Zeolites with 12-membered ring channels showed better catalytic activity than those with 10-membered rings. | Isomerization-transalkylation coupling. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of Alkylated Naphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitutional and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms within a molecule. For 2-(tert-Butyl)-3-methylnaphthalene, ¹H and ¹³C NMR spectroscopy provide foundational data for its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted naphthalene (B1677914), such as this compound, reveals distinct signals for the aromatic, methyl, and tert-butyl protons. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around 7-9 ppm), influenced by the ring current effect of the naphthalene core. oregonstate.edu The methyl protons will appear further upfield, and the nine equivalent protons of the tert-butyl group will produce a characteristic singlet. The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the nature of their substituents. Aromatic carbons will resonate in a specific range (typically 120-150 ppm), while the aliphatic carbons of the methyl and tert-butyl groups will appear at higher field. oregonstate.edu The quaternary carbons, those with no attached protons, often exhibit weaker signals. oregonstate.edu

Nuclear Overhauser Effect (NOE) Spectroscopy: To further refine the three-dimensional structure, two-dimensional NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed. NOE experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the conformation and the relative orientation of the alkyl substituents on the naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Ring | 7.0 - 8.0 | 123 - 135 |

| Methyl Group (CH₃) | ~2.5 | ~20 |

| tert-Butyl Group (C(CH₃)₃) | ~1.4 | ~35 (quaternary C), ~31 (CH₃) |

Note: These are approximate values and can vary based on the solvent and specific experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of aromatic compounds. The naphthalene system possesses a characteristic UV absorption spectrum, and the addition of alkyl substituents can cause shifts in the absorption and emission maxima.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound will exhibit absorption bands corresponding to π-π* electronic transitions within the naphthalene ring. Alkyl substitution can cause a slight red-shift (bathochromic shift) in these absorption bands. nih.gov

Fluorescence Spectroscopy: Naphthalene and its derivatives are known for their fluorescent properties. Upon excitation with UV light, they emit light at a longer wavelength. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. For instance, the fluorescence of 2,3-dimethylnaphthalene (B165509) is efficiently quenched by various peroxides. researchgate.net The formation of exciplexes, excited state complexes between two different molecules, has been observed for methylnaphthalene isomers with biphenyl. westmont.edu The photophysical properties of naphthalene derivatives are crucial for their potential applications in materials science and as fluorescent probes. nih.govrsc.org

Table 2: Photophysical Properties of Substituted Naphthalenes

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Quantum Yield |

| Naphthalene | ~275, 312 | ~320-350 | ~0.23 |

| 1-Methylnaphthalene (B46632) | Red-shifted vs. Naphthalene mdpi.com | - | - |

| 2,3-Dimethylnaphthalene | - | Quenched by peroxides researchgate.net | - |

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are specialized techniques used to study species with unpaired electrons, such as radical cations. diva-portal.orgethernet.edu.et The radical cation of this compound can be generated through oxidation. psu.edu

EPR Spectroscopy: The EPR spectrum of a radical cation provides information about the distribution of the unpaired electron spin density across the molecule through the analysis of hyperfine coupling constants. psu.edu For the radical cation of this compound, hyperfine coupling would be observed from the protons on the naphthalene ring and the methyl group. The tert-butyl group, lacking alpha-protons, would not show direct coupling in the same manner.

ENDOR Spectroscopy: ENDOR spectroscopy offers higher resolution than EPR and is particularly useful for resolving small hyperfine couplings that may be unresolved in the EPR spectrum. diva-portal.orgresearchgate.net This technique has been successfully applied to study the radical cations of naphthalene and its derivatives, providing more accurate hyperfine coupling constants. diva-portal.orgresearchgate.netrsc.org

Computational and Theoretical Investigations of 2 Tert Butyl 3 Methylnaphthalene

Quantum Chemical Studies (e.g., Density Functional Theory – DFT) on Electronic Structure and Molecular Orbitals

The electronic properties of the naphthalene (B1677914) core are dictated by its π-electron system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily govern the molecule's reactivity and electronic transitions. For the parent naphthalene molecule, the HOMO and LUMO are delocalized across the entire ring system.

The introduction of alkyl substituents, such as the tert-butyl and methyl groups in 2-(tert-Butyl)-3-methylnaphthalene, perturbs this electronic structure. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron donation raises the energy of the HOMO and, to a lesser extent, the LUMO. Consequently, the HOMO-LUMO energy gap is expected to be slightly reduced compared to unsubstituted naphthalene. A smaller HOMO-LUMO gap generally implies greater reactivity and a red-shift (a shift to longer wavelengths) in the UV-visible absorption spectrum.

A qualitative molecular orbital interaction diagram can be conceptualized where the σ orbitals of the C-H and C-C bonds of the alkyl groups interact with the π system of the naphthalene ring. This interaction, known as hyperconjugation, further contributes to the electron-donating nature of the alkyl groups. The extent of this interaction for the tert-butyl group might be different from that of the methyl group due to their different geometries and number of available σ-bonds.

DFT calculations on related molecules, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), have shown that methylation leads to a destabilization of the HOMO and a slight change in the LUMO energy, resulting in a decreased energy gap. It is reasonable to extrapolate that the combined inductive and hyperconjugative effects of both a tert-butyl and a methyl group would lead to a more pronounced effect on the frontier orbitals of this compound compared to mono-alkylated naphthalenes.

Table 1: Conceptual Effects of Alkyl Substitution on Naphthalene's Frontier Orbitals

| Property | Unsubstituted Naphthalene | This compound (Predicted) |

|---|---|---|

| HOMO Energy | Lower | Higher |

| LUMO Energy | Lower | Slightly Higher |

| HOMO-LUMO Gap | Larger | Smaller |

Analysis of Steric Hindrance and Electronic Effects of Alkyl Substituents (e.g., tert-Butyl, Methyl)

The properties of this compound are governed by a delicate interplay of steric and electronic effects imparted by its alkyl substituents. differencebetween.comwikipedia.org

Electronic Effects: As discussed previously, both the tert-butyl and methyl groups are electron-donating. The electronic effect influences the reactivity of the naphthalene ring, making it more susceptible to electrophilic attack compared to unsubstituted naphthalene. The positions of substitution (2 and 3) will direct the regioselectivity of further reactions. The electron-donating nature of these groups also influences the molecule's ability to participate in the formation of charge-transfer complexes.

Steric Effects: The tert-butyl group is significantly bulkier than the methyl group. wikipedia.org This steric bulk has several important consequences:

Conformational Restrictions: The tert-butyl group can restrict the rotation of adjacent groups and influence the preferred conformation of the molecule. While rotation around the C-C single bond connecting the tert-butyl group to the naphthalene ring is possible, certain rotamers may be energetically disfavored due to steric clashes with the methyl group or the peri-hydrogen at the 4-position.

Shielding of the Naphthalene Ring: The bulky tert-butyl group can sterically hinder one face of the naphthalene ring, potentially influencing how other molecules can approach and interact with the π-system. This can affect reaction rates and the geometry of intermolecular interactions.

Impact on Intermolecular Stacking: The steric bulk can disrupt the close face-to-face π-stacking that is characteristic of unsubstituted aromatic hydrocarbons. This will be discussed in more detail in section 4.5.

The interplay between these effects is crucial. For instance, while the electronic effects of the alkyl groups activate the ring towards certain reactions, the steric hindrance from the tert-butyl group might slow down or even prevent reactions at nearby positions. wikipedia.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intramolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are valuable computational tools for exploring the conformational landscape and intramolecular interactions of flexible molecules like this compound. sinica.edu.twnih.gov

A key aspect of the conformational analysis of this molecule is the rotation around the single bond connecting the tert-butyl group to the naphthalene ring. MM calculations can be used to compute the potential energy as a function of the dihedral angle describing this rotation. This would likely reveal energy minima corresponding to staggered conformations, where the methyl groups of the tert-butyl substituent are positioned to minimize steric interactions with the adjacent methyl group and the rest of the naphthalene ring. The energy barriers between these minima would represent the energetic cost of rotational transitions.

MD simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govfrontiersin.org By simulating the molecule's motion at a given temperature, one can observe the frequencies and pathways of conformational changes. These simulations would likely show that the tert-butyl group is not static but undergoes rotational motion, with a preference for residing in the calculated low-energy conformations. The time scale of these motions can also be estimated from MD simulations.

Intramolecular interactions that can be studied using these methods include van der Waals interactions between the alkyl groups. For instance, there might be weak, attractive London dispersion forces between the tert-butyl and methyl groups when they are in close proximity, but also strong repulsive forces if they come too close, defining the steric hindrance.

While specific simulation data for this compound is not published, the general principles of conformational analysis suggest that the molecule will adopt conformations that minimize steric strain. sinica.edu.tw

Prediction of Spectroscopic Parameters and Electrochemical Properties

Computational methods can be used to predict various spectroscopic parameters and electrochemical properties of this compound, which can aid in its characterization and in understanding its behavior in different environments.

Spectroscopic Parameters:

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. tandfonline.comtandfonline.commodgraph.co.ukresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. The predicted chemical shifts would be influenced by the electronic effects of the alkyl substituents. For example, the electron-donating nature of the tert-butyl and methyl groups would be expected to increase the electron density at certain positions on the naphthalene ring, leading to upfield shifts (lower ppm values) for the attached protons and carbons compared to unsubstituted naphthalene. Statistical Substituent Chemical Shift (SSCS) models have been shown to be effective in predicting 13C NMR signals for substituted naphthalenes with a high degree of correlation. tandfonline.comtandfonline.com

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule. As mentioned in section 4.1, the electron-donating alkyl groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to naphthalene. TD-DFT calculations can provide quantitative estimates of these shifts and the intensities of the electronic transitions. aanda.org

Electrochemical Properties:

The electrochemical properties, such as the oxidation and reduction potentials, are related to the energies of the HOMO and LUMO, respectively. A higher HOMO energy, as predicted for this compound due to the electron-donating substituents, suggests that the molecule should be more easily oxidized than naphthalene. Conversely, the change in the LUMO energy will affect the reduction potential. Computational electrochemistry methods can be used to predict the cyclic voltammogram of the molecule, providing theoretical values for its redox potentials. For alkylated naphthalenes in general, the electron-rich naphthalene ring's ability to absorb and disperse energy contributes to their thermal and thermo-oxidative stability. taylorfrancis.comissuu.comresearchgate.nettandfonline.comexxonmobilchemical.com

Table 2: Predicted Spectroscopic and Electrochemical Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| 1H and 13C NMR | Upfield shifts for certain ring positions compared to naphthalene. |

| UV-Visible Absorption | Bathochromic (red) shift of absorption maxima compared to naphthalene. |

| Oxidation Potential | Lower (easier to oxidize) than naphthalene. |

Investigation of Aggregation Phenomena and Intermolecular Stacking in Substituted Naphthalenes

The way molecules of this compound interact with each other in the condensed phase is crucial for understanding its bulk properties. For unsubstituted naphthalene, π-stacking is a dominant intermolecular interaction, where the planar aromatic rings stack on top of each other in a parallel-displaced or T-shaped arrangement. nih.govresearchgate.netbenthamopenarchives.com

The presence of the bulky tert-butyl and smaller methyl substituents on the naphthalene core of this compound is expected to significantly influence this stacking behavior. The steric bulk of the tert-butyl group, in particular, is likely to prevent the close, parallel stacking observed in unsubstituted naphthalene. This can lead to a more disordered solid-state structure or different packing motifs where the molecules arrange themselves to minimize steric clashes.

Computational studies on other substituted aromatic systems have shown that bulky groups can lead to a preference for herringbone or other non-stacked arrangements. Molecular modeling could be employed to predict the most stable packing arrangements for this compound by calculating the intermolecular interaction energies for different crystal packing configurations. These calculations would take into account both the attractive van der Waals and π-π interactions and the repulsive steric interactions. researchgate.netnih.gov

In solution, the bulky substituents may also affect aggregation. While unsubstituted polycyclic aromatic hydrocarbons can form aggregates in certain solvents due to π-stacking, the steric hindrance from the tert-butyl group in this compound might reduce the tendency for self-aggregation.

Reactivity and Mechanistic Pathways of Alkylated Naphthalene Derivatives

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Reaction Pathways

In electrophilic aromatic substitution, the naphthalene (B1677914) ring is generally more reactive than benzene. Substitution on the naphthalene nucleus is governed by the position of existing substituents and whether the reaction is under kinetic or thermodynamic control. For naphthalene itself, electrophilic attack at the C1 (α) position is kinetically favored due to a more stable carbocation intermediate where aromaticity is preserved in one of the rings through two resonance structures. wordpress.com In contrast, substitution at the C2 (β) position is often the thermodynamically more stable product, as it minimizes steric interactions, particularly the peri-interaction between a C1 substituent and the hydrogen at C8. wordpress.com

In 2-(tert-Butyl)-3-methylnaphthalene, both alkyl groups are activating ortho-, para-directors. libretexts.org However, the positions ortho and para to the substituents are already occupied or are on the other ring. The primary directing influence will be towards the unoccupied α-positions (C1, C4, C5, C8) and β-positions (C6, C7). The combined electron-donating effect of the methyl and tert-butyl groups enhances the nucleophilicity of the ring. Steric hindrance from the bulky tert-butyl group at C2 significantly disfavors electrophilic attack at the adjacent C1 position. msu.edu Consequently, substitution is most likely to occur at the C4, C5, and C8 positions. The increased bulk of the tert-butyl group, compared to a methyl group, is known to hinder attack at ortho-sites. msu.edulibretexts.org

Reactions that are reversible, such as sulfonation or some Friedel-Crafts alkylations, can allow for product distribution to shift from the kinetic to the thermodynamic product upon prolonged reaction times or heating. wordpress.com For instance, while the initial substitution might favor one of the α-positions, rearrangement could lead to a more sterically and thermodynamically stable isomer.

Intramolecular Cyclization of Alkyl Side Chains and Conformationally Driven Reactivity

The alkyl side chains on naphthalene derivatives can participate in intramolecular cyclization reactions, typically after a functionalization step, to form new ring systems. These reactions are often driven by the formation of stable polycyclic structures. For a derivative like this compound, a side chain would need to be introduced, for example, via a Friedel-Crafts acylation followed by reduction, to enable such a cyclization.

Palladium-catalyzed intramolecular cyclization is a known method for forming spiro compounds from appropriately substituted naphthalene precursors. acs.org For example, a side chain containing an iodophenyl group can be cyclized onto the naphthalene system. acs.org Another strategy involves the oxidative activation of a benzylic C-H bond, using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to generate an oxocarbenium ion that can be trapped by an intramolecular nucleophile. pitt.edu

The conformation of the side chain is crucial for the success of these cyclizations. The chain must be able to adopt a conformation that brings the reactive termini into proximity for the ring-closing step to occur efficiently. The rigid naphthalene core and the bulky tert-butyl group would impose significant conformational constraints on any appended side chain, thereby influencing the feasibility and stereochemical outcome of the cyclization.

Oxidation and Reduction Reactions of Alkylated Naphthalene Derivatives

Alkylated naphthalenes are susceptible to oxidation at both the aromatic ring and the alkyl side chains. The electron-donating alkyl groups in this compound make the ring system more electron-rich and thus more easily oxidized compared to unsubstituted naphthalene.

Oxidation with strong oxidizing agents like ruthenium tetroxide (RuO₄) can occur via electrophilic attack on the aromatic ring. cdnsciencepub.com Studies on the oxidation of naphthalene with RuO₄ have shown a two-step process: a rapid initial second-order reaction followed by a slower first-order decomposition of an intermediate. cdnsciencepub.com The rate of the initial attack is accelerated by electron-donating substituents, suggesting the reaction starts with an electrophilic aromatic substitution pathway. cdnsciencepub.com In the case of this compound, this would likely lead to the formation of phthalic acid derivatives, although RuO₄ is noted for its ability to perform these oxidations without destroying alkyl side chains. cdnsciencepub.com

Biological oxidation, for instance by Sphingomonas species, often proceeds through different pathways. nih.gov Metabolism can be initiated either by monoxygenation of a methyl group (benzylic oxidation) to form a naphthoic acid derivative or by dioxygenation of the aromatic ring. nih.gov For congeners with methyl groups on both rings, methyl hydroxylation is often the first step. nih.gov For 2-methylnaphthalene (B46627), evidence for both methyl hydroxylation and dioxygenation of the unsubstituted ring has been found. nih.gov This suggests that this compound could be oxidized at the methyl group to form 2-(tert-butyl)-3-naphthalenecarboxylic acid or undergo ring dioxygenation.

Reduction of the naphthalene ring system typically requires forcing conditions due to its aromatic stability. Catalytic hydrogenation can reduce the ring, but often requires high pressures and temperatures. The Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) is a common method for the partial reduction of aromatic rings. For naphthalene, this typically yields 1,4,5,8-tetrahydronaphthalene. The presence of alkyl substituents can influence the regioselectivity of the reduction.

Radical Reactions and Photochemical Transformations in Naphthalene Systems

Alkylated naphthalenes undergo photochemical transformations when exposed to light, particularly in the presence of oxygen. These reactions are relevant to the environmental fate of polycyclic aromatic hydrocarbons (PAHs). The photooxidation of naphthalenes can be initiated by reaction with hydroxyl radicals (•OH) or singlet oxygen (¹O₂). copernicus.orgmdpi.com

In the gas phase, the reaction of alkylnaphthalenes with •OH radicals is a significant atmospheric degradation pathway. copernicus.org The reaction rate increases as the aromatic ring becomes more substituted with alkyl groups. copernicus.org The photooxidation of 2-(tert-butyl)-3-methyl-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a related complex molecule, has been shown to proceed via a singlet oxygen ene reaction. mdpi.com This suggests that the naphthalene core of this compound could also be susceptible to attack by singlet oxygen. Phototransformation of halogenated PAHs, which are structurally similar, is enhanced by photoirradiation and involves processes like dechlorination and ring-opening. copernicus.orgcopernicus.org

The methyl group of this compound provides a site for radical reactions. The benzylic C-H bonds are weaker than other C-H bonds in the molecule and are susceptible to hydrogen atom abstraction by radicals. This can be the first step in various radical-mediated processes, including autoxidation or radical-initiated polymerization. Radical coupling reactions, often mediated by super electron donors, can occur where an aryl radical abstracts a hydrogen atom to generate a new radical species that then couples with another radical. rsc.org Such pathways could potentially functionalize the methyl group of this compound.

Influence of Alkyl Substitution on Reaction Kinetics and Thermodynamics

The alkyl substituents on the this compound ring have a profound impact on both the kinetics (reaction rates) and thermodynamics (product stability) of its reactions.

Kinetics: Both the methyl and tert-butyl groups are electron-donating via induction and hyperconjugation. This increases the electron density of the naphthalene ring, making it more nucleophilic and thus accelerating the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. msu.edu This is a general effect observed for activating groups. For instance, the oxidation of naphthalenes by ruthenium tetroxide is faster for substrates with electron-donating substituents. cdnsciencepub.com Similarly, the rate of reaction with OH radicals increases with the degree of alkyl substitution on the naphthalene ring. copernicus.org

Thermodynamics: The thermodynamic stability of substituted naphthalene isomers is heavily influenced by steric interactions. wordpress.com In naphthalene chemistry, a key consideration is the peri-interaction, which is the steric repulsion between substituents at the C1 and C8 positions or at the C4 and C5 positions. A bulky group like tert-butyl at C1 would experience significant steric strain with the C8 hydrogen. While this compound does not have substituents at these peri-positions, any substitution reaction at C1, C8, C4, or C5 would introduce these interactions.

The reversibility of certain reactions, like sulfonation, allows for the product to equilibrate to the most thermodynamically stable isomer. wordpress.com For example, naphthalene-1-sulfonic acid (the kinetic product) isomerizes to the more stable naphthalene-2-sulfonic acid (the thermodynamic product) upon heating. wordpress.com For this compound, an electrophilic substitution at a kinetically favored but sterically hindered position could potentially be reversed under the right conditions to yield a thermodynamically more stable, less hindered product. The reaction of a tert-butyl radical with oxygen, for example, involves a complex potential energy surface with multiple intermediates and transition states, where the relative energies dictate the major reaction pathways and products. researchgate.net

Interactive Data Table: Influence of Substituents on Naphthalene Reactivity

| Reaction Type | Influence of Methyl Group (C3) | Influence of tert-Butyl Group (C2) | Combined Effect on this compound |

|---|---|---|---|

| Electrophilic Substitution | Electron-donating (activating). Directs to ortho/para positions (C2, C4). | Strongly electron-donating (activating). Directs to ortho/para positions (C1, C3). Strong steric hindrance at ortho-position (C1). | Highly activated ring. Attack favored at α-positions (4, 5, 8) due to steric hindrance at C1. |

| Oxidation (Ring) | Increases electron density, making the ring more susceptible to oxidation. | Increases electron density, making the ring more susceptible to oxidation. | The substituted ring is highly susceptible to oxidative attack compared to unsubstituted naphthalene. |

| Oxidation (Side Chain) | Provides a benzylic position susceptible to oxidation to a carboxylic acid. | No benzylic hydrogens, resistant to this type of oxidation. | Selective oxidation at the methyl group is a likely pathway. |

| Radical Abstraction | Benzylic hydrogens are relatively weak and can be abstracted to form a stable benzyl-type radical. | No benzylic hydrogens available for abstraction. | The methyl group is the primary site for radical-initiated reactions. |

Advanced Applications of Alkylated Naphthalene Architectures in Materials Science

Precursors for the Synthesis of Complex Molecules with Tunable Functionalities

The naphthalene (B1677914) scaffold is a versatile platform for creating a wide array of pharmacologically and materially significant molecules. mdpi.com The introduction of alkyl groups, such as in 2-(tert-Butyl)-3-methylnaphthalene, provides specific reactive sites and steric controls that are crucial for synthesizing more complex, functional molecules. mdpi.comescholarship.org This strategic functionalization allows for the precise tuning of a molecule's properties for specific applications. researchgate.net

The utility of alkylated naphthalenes as precursors is well-documented. For instance, 2-methylnaphthalene (B46627) is a known intermediate in the synthesis of Vitamin K. researchgate.net The presence of the tert-butyl group alongside the methyl group in this compound offers a handle for regioselective reactions. The steric hindrance provided by the tert-butyl group can direct further substitutions to specific positions on the naphthalene ring system, a critical aspect in the synthesis of complex, multi-substituted aromatic compounds. acs.org This directing effect is crucial in building intricate molecular architectures where precise control over substituent placement is necessary to achieve the desired functionality. acs.org

Derivatives of alkylated naphthalenes, such as 2-(tert-Butyl)-7-methylnaphthalene, are explicitly identified as precursors for creating more complex molecules with tailored functionalities. ontosight.ai Similarly, this compound can be envisioned as a foundational element for constructing larger, conjugated systems or for introducing specific side chains that impart desired chemical or physical properties. The synthesis of bioactive natural naphthalene compounds often relies on the regioselective functionalization of simpler naphthalene precursors. researchgate.net

Engineering Naphthalene-Based Scaffolds for Novel Optical and Electrical Properties

Alkylated naphthalenes are pivotal in the development of materials with unique optical and electrical characteristics, finding use in applications like organic light-emitting diodes (OLEDs) and organic semiconductors. ontosight.ai The incorporation of structures like (tert-Butyl)methylnaphthalene into polymers can significantly improve their thermal stability, durability, and optical properties. ontosight.ai

The photophysical properties of materials derived from naphthalene are highly tunable. researchgate.net The naphthalene ring system itself is a fundamental component in many dyes and pigments. ontosight.ai By adding functional groups, the electronic structure of the naphthalene core can be modified to control its interaction with light. For instance, in donor-acceptor type molecules, the naphthalene unit can be part of a π-conjugated system where substituents dictate the intramolecular charge transfer (ICT) characteristics, thereby modulating the emission color. acs.org The bulky tert-butyl group can enhance solubility and influence the solid-state packing of molecules, which in turn affects their bulk optical and electrical properties. ontosight.ai This steric influence can prevent quenching of fluorescence in the solid state, leading to materials with high emission quantum yields. mdpi.com

Below is a table summarizing the dielectric constants of various methylnaphthalene isomers and related compounds, illustrating the effect of substitution on electrical properties.

| Compound | Temperature | Dielectric Constant (DC value) |

| Methylnaphthalene-1 | 68°C | 2.7 |

| Methylnaphthalene-2 | 68°C | 2.7 |

| Methyl-N-Butylketone | 15°C | 14.6 |

| Methyl-N-Propylketone | 20°C | 15.5 |

| Data sourced from Endress+Hauser Compendium. endress.com |

Structure-Property Relationship Studies in Designed Naphthalene Systems

The relationship between the molecular structure of alkylated naphthalenes and their macroscopic properties is a subject of intensive research, particularly in fields like lubricant technology and materials science. mdpi.comresearchgate.net The number and length of alkyl chains attached to the naphthalene ring directly influence properties such as viscosity, pour point, and thermal stability. mdpi.comresearchgate.net

An increase in the length and number of alkyl side chains generally leads to stronger intermolecular forces, resulting in higher viscosity, flash point, and oxidation onset temperature. mdpi.comresearchgate.net Conversely, increasing the number of alkyl chains can decrease the polarity of the alkylated naphthalene product. mdpi.com This principle is critical in designing synthetic lubricants with specific performance characteristics. For example, multi-butylnaphthalenes have been synthesized and evaluated as lubricating base oils, demonstrating how varying the side chain number affects properties like friction coefficient and additive solubility. mdpi.com

The specific positioning of the alkyl groups is also crucial. Studies on n-alkyl naphthalenes have shown that longer alkyl chains have a tendency to undergo intramolecular cyclization, where the terminal methyl group interacts with the aromatic ring. scirp.org This cyclization alters the molecular shape and size, which in turn affects physical properties like retention time in gas chromatography. scirp.org The steric crowding introduced by bulky substituents like the tert-butyl group in 1,8-diphenylnaphthalenes has been shown to create high barriers to rotation, significantly impacting the molecule's conformational dynamics. caltech.edu

The table below outlines some physicochemical properties of multi-butylnaphthalene (MBN) oils compared to a commercial alkyl naphthalene (AN5), highlighting the structure-property relationships.

| Property | MBN-1 | MBN-2 | AN5 (Commercial) |

| Flash Point (°C) | 140 | 173 | N/A |

| Aniline Point (°C) | N/A | 18.6 | 32.0 |

| Average Friction Coefficient | 0.221 | 0.164 | 0.190 |

| Data derived from a study on multi-butylnaphthalene base oils. mdpi.com |

These studies underscore the principle that the precise architecture of alkylated naphthalenes, including the nature, number, and position of the alkyl groups on the naphthalene core, dictates their physical and chemical behavior, enabling the design of materials with tailored properties.

Conclusion and Future Research Directions in Alkylated Naphthalene Chemistry

Synthesis and Reaction Development Outlook

The synthesis of alkylated naphthalenes, including 2-(tert-Butyl)-3-methylnaphthalene, has traditionally relied on Friedel-Crafts alkylation. mdpi.com However, the future of synthesis is geared towards developing more efficient, selective, and sustainable catalytic systems. A significant area of research involves the use of ionic liquids (ILs) as catalysts. bohrium.com Studies have shown that Lewis acidic ionic liquids, such as Et3NHCl-AlCl3, can offer high naphthalene (B1677914) conversion rates under mild conditions. bohrium.com For instance, a microreaction system using an ionic liquid catalyst achieved a naphthalene conversion of over 99% in just 60 seconds at 30°C. bohrium.comresearchgate.net The outlook is focused on overcoming catalyst deactivation and improving recyclability, which are current challenges. bohrium.com

Another promising direction is the refinement of solid acid catalysts, particularly zeolites like USY, ZSM-12, and MCM-22. google.comgoogleapis.com The goal is to tailor the pore size and acidity of these catalysts to control the degree of alkylation and the selectivity towards specific isomers, which significantly influences the final properties of the fluid. google.comgoogleapis.com Future work will likely concentrate on designing novel zeolite structures that can accommodate bulky alkylating agents while minimizing side reactions.

The development of continuous-flow synthesis processes also represents a key future trend. researchgate.net These systems offer superior control over reaction parameters, leading to higher yields and more consistent product quality compared to batch processes. researchgate.net

Table 1: Comparison of Catalytic Systems for Naphthalene Alkylation This table is interactive. You can sort and filter the data.

| Catalyst Type | Example Catalyst | Key Research Finding | Reference |

|---|---|---|---|

| Ionic Liquid | Et3NHCl-AlCl3 | Exhibited better recycling performance due to strong interaction with naphthalene. | bohrium.com |

| Ionic Liquid | [Me3NH][AlCl4] | Achieved >99% yield in 60 seconds at 30°C in a continuous-flow microreactor. | researchgate.net |

| Acid Catalyst | Trifluoromethanesulfonic Acid | High naphthalene conversion (98.5%) with n-butene as the alkylating agent. | mdpi.com |

| Zeolite | USY (Ultrastable Y) | Effective for alkylation, producing good yields with high selectivity. | google.com |

| Zeolite | MCM-22 | Identified as a useful catalyst for naphthalene alkylation. | googleapis.com |

Advances in Spectroscopic and Computational Analysis

The precise characterization of alkylated naphthalenes is crucial for understanding their structure-property relationships. While standard spectroscopic methods are widely used, future research will increasingly rely on advanced techniques for more detailed analysis. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface Plasmon Resonance (SPR) are emerging as powerful tools for the trace detection of polycyclic aromatic hydrocarbons, offering high sensitivity and selectivity. mdpi.com High-resolution infrared absorption spectroscopy, coupled with anharmonic calculations, is also providing deeper insights into the vibrational interactions of naphthalene derivatives. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), is set to play a more significant role. researchgate.net DFT calculations are used to predict molecular geometries, spectroscopic signatures (like NMR chemical shifts), and electronic properties (such as HOMO-LUMO energy gaps). researchgate.netresearchgate.net This computational analysis complements experimental data, helping to elucidate reaction mechanisms and predict the properties of novel alkylated naphthalene structures before their synthesis. researchgate.net For a compound like this compound, computational models can predict its stability, reactivity, and potential interactions in a material matrix. researchgate.netontosight.ai

Table 2: Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H18 | ontosight.aincats.io |

| Molecular Weight | 198.31 g/mol | ontosight.aincats.io |

| IUPAC Name | This compound | ncats.iodrugfuture.com |

| InChIKey | KOEPXIJKHPCNGF-UHFFFAOYSA-N | ncats.iodrugfuture.com |

| Stereochemistry | Achiral | ncats.io |

Emerging Areas in Functional Material Design Based on Alkylated Naphthalenes

While alkylated naphthalenes are well-established as high-performance synthetic lubricant base oils (API Group V), their unique properties are paving the way for their use in other advanced functional materials. researchgate.netwikipedia.org Their excellent thermal and oxidative stability, combined with good solvency, makes them attractive for a range of applications. issuu.comnlgi.orgissuu.comexxonmobilchemical.com

Emerging areas of application include:

High-Performance Polymers and Plastics: Alkylated naphthalenes are being explored as plasticizers to enhance the flexibility, durability, and heat resistance of various polymers. marketresearchfuture.com

Electronics and Thermal Management: Their high thermal stability and low volatility make them suitable for use in dielectric fluids and as cooling fluids in electronics. wkinformation.com

Specialty Greases and Industrial Fluids: The ability of alkylated naphthalenes to improve the performance of other base oils, such as polyalphaolefins (PAOs) and esters, allows for the formulation of specialty lubricants for extreme temperature and pressure conditions in industrial machinery. nlgi.orgstle.orglubesngreases.com Their inherent ability to solubilize additives and prevent varnish formation is a key advantage. issuu.comexxonmobilchemical.comlubesngreases.com

Future research will focus on fine-tuning the molecular structure of alkylated naphthalenes to optimize specific properties for these emerging applications. The market for these compounds is projected to grow, driven by demand in the automotive, industrial, and electronics sectors. marketresearchfuture.comwkinformation.com

Table 3: Key Performance Characteristics of Alkylated Naphthalenes for Material Design This table is interactive. You can sort and filter the data.

| Performance Characteristic | Description | Relevance to Functional Materials | Reference |

|---|---|---|---|

| Thermal & Oxidative Stability | The electron-rich naphthalene ring can absorb and disperse energy, resisting degradation at high temperatures. | Essential for high-temperature lubricants, greases, and industrial fluids. | issuu.comissuu.comlubesngreases.com |

| Hydrolytic Stability | Lacking functional groups that can hydrolyze, they are stable in high-moisture environments. | Crucial for hydraulic fluids and lubricants operating in wet conditions. | issuu.comstle.org |

| Additive Solvency | The aromatic nature provides polarity to dissolve polar additives and prevent sludge or varnish formation. | Improves the effectiveness and longevity of formulated lubricants and fluids. | wikipedia.orgissuu.comexxonmobilchemical.com |

| Low Volatility | Alkylated naphthalenes, particularly higher viscosity grades, exhibit low evaporation rates at elevated temperatures. | Reduces oil consumption and maintains fluid integrity in high-temperature applications like chain oils. | issuu.comissuu.com |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing acute toxicity of 2-(tert-Butyl)-3-methylnaphthalene in rodent models?

- Methodological Answer: Follow systematic review frameworks for toxicological studies, including:

- Route of exposure : Prioritize inhalation, oral, or dermal routes based on environmental relevance .

- Dose randomization : Ensure administered doses are adequately randomized across study groups to minimize bias .

- Outcome selection : Include systemic effects (e.g., hepatic, respiratory) and biomarkers of exposure, as outlined in Table B-1 .

- Blinding : Implement blinding of research personnel to study groups during data collection and analysis to reduce performance bias .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer:

- Use gas chromatography-mass spectrometry (GC-MS) or HPLC with fluorescence detection, optimized for naphthalene derivatives .

- Validate methods using spike-and-recovery experiments in relevant matrices (e.g., serum, tissue homogenates).

- Cross-reference with standardized extraction protocols for polycyclic aromatic hydrocarbons (PAHs), ensuring limits of detection (LOD) ≤ 1 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo data on the metabolic activation of this compound?

- Methodological Answer:

- Conduct species-specific comparative metabolism studies : Compare hepatic microsomal activity (e.g., CYP450 isoforms) across human, rat, and mouse models .

- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in bioavailability and clearance rates.

- Evaluate study quality using risk-of-bias tiers (Table C-8/C-9), prioritizing studies with low attrition bias and robust exposure characterization .

Q. How can computational models predict the environmental persistence and degradation pathways of this compound?

- Methodological Answer:

- Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log Kow).

- Validate predictions with experimental data from soil microcosm studies, monitoring metabolite formation (e.g., hydroxylated derivatives) via LC-MS .

- Cross-reference with EPA EPI Suite™ or OPERA models for PAH-like compounds, ensuring alignment with regulatory frameworks .

Q. What mechanistic approaches identify the role of this compound in oxidative stress induction?

- Methodological Answer:

- Measure reactive oxygen species (ROS) generation in primary alveolar macrophages using fluorescent probes (e.g., DCFH-DA).

- Perform transcriptomic profiling (RNA-seq) to identify upregulated pathways (e.g., NRF2/ARE, NF-κB) in exposed cell lines .

- Validate findings using knockout models (e.g., NRF2<sup>-/-</sup> mice) to confirm pathway specificity .

Data Reliability and Synthesis

Q. How should researchers assess the reliability of studies reporting conflicting NOAELs (No Observed Adverse Effect Levels) for this compound?

- Methodological Answer:

- Apply risk-of-bias tiers : Classify studies as Tier 1 (high confidence) only if they meet all key criteria (e.g., dose randomization, blinded outcome assessment) .

- Perform sensitivity analysis to exclude Tier 3 studies (high bias) from meta-analyses.

- Use Hill’s criteria for causality (e.g., dose-response consistency, biological plausibility) to prioritize robust findings .

Q. What systematic review frameworks are recommended for synthesizing evidence on this compound’s neurotoxic potential?

- Methodological Answer:

- Follow the 8-step ATSDR framework:

Problem formulation : Define neurotoxicity endpoints (e.g., glial activation, synaptic dysfunction) .

Literature search : Use query strings combining terms like "this compound" AND ("neurotoxicity" OR "CNS effects") across PubMed, TOXCENTER, and NIH RePORTER .

Data extraction : Collect species, exposure duration, and histopathology data using standardized forms (Table C-2) .

Risk-of-bias assessment : Exclude studies with incomplete outcome reporting or unvalidated exposure metrics .

Tables for Methodological Reference

| Table 1. Key Inclusion Criteria for Toxicity Studies |

|---|

| Parameter |

| Species |

| Exposure Routes |

| Health Outcomes |

| Study Types |

| Table 2. Risk-of-Bias Assessment Checklist |

|---|

| Criteria |

| Dose randomization |

| Blinded outcome assessment |

| Complete attrition data |

| Exposure characterization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.